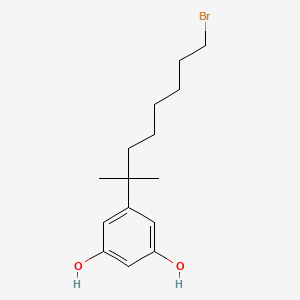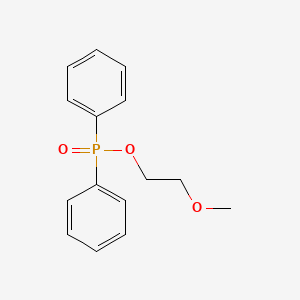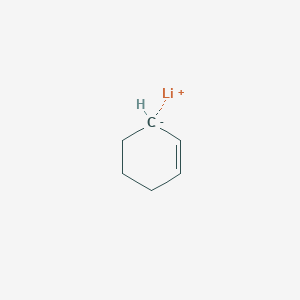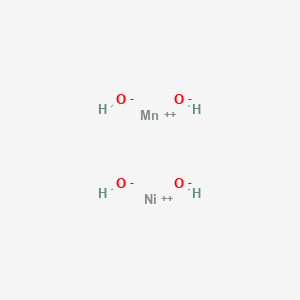
Manganese(2+);nickel(2+);tetrahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(2+);nickel(2+);tetrahydroxide is a coordination compound that consists of manganese and nickel ions coordinated with hydroxide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of manganese(2+);nickel(2+);tetrahydroxide typically involves the reaction of manganese(II) and nickel(II) salts with a hydroxide source. One common method is to dissolve manganese(II) chloride and nickel(II) chloride in water, followed by the addition of sodium hydroxide solution. The reaction proceeds as follows:
[ \text{MnCl}_2 + \text{NiCl}_2 + 4\text{NaOH} \rightarrow \text{Mn(OH)}_2 + \text{Ni(OH)}_2 + 4\text{NaCl} ]
The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of manganese and nickel.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using halide salts or organic ligands in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while reduction may produce manganese(I) or nickel(I) species.
Wissenschaftliche Forschungsanwendungen
Manganese(2+);nickel(2+);tetrahydroxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Electrochemistry: The compound is studied for its electrochemical properties and potential use in batteries and supercapacitors.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Wirkmechanismus
The mechanism by which manganese(2+);nickel(2+);tetrahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The manganese and nickel ions can participate in redox reactions, coordinate with other molecules, and influence the activity of enzymes and other proteins. The specific pathways and targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II) hydroxide: Similar in structure but lacks the nickel component.
Nickel(II) hydroxide: Similar in structure but lacks the manganese component.
Mixed metal hydroxides: Compounds containing other metal ions such as cobalt or zinc in combination with manganese or nickel.
Uniqueness
Manganese(2+);nickel(2+);tetrahydroxide is unique due to the combination of manganese and nickel ions, which imparts distinct chemical and physical properties. This combination can enhance the compound’s catalytic activity, electrochemical performance, and stability compared to single-metal hydroxides.
Eigenschaften
CAS-Nummer |
159374-49-9 |
|---|---|
Molekularformel |
H4MnNiO4 |
Molekulargewicht |
181.661 g/mol |
IUPAC-Name |
manganese(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mn.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChI-Schlüssel |
FXOOEXPVBUPUIL-UHFFFAOYSA-J |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)

![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
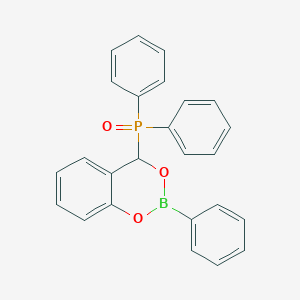
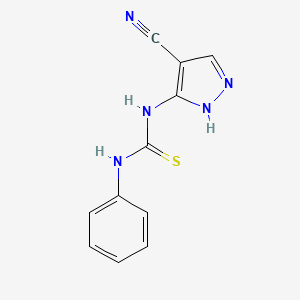
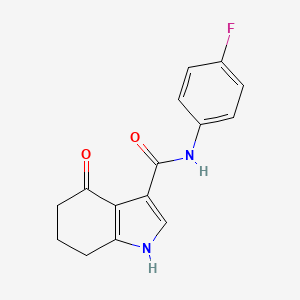
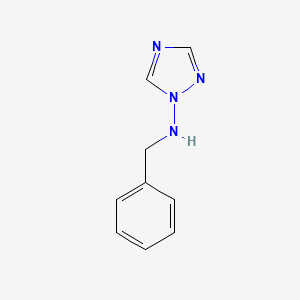
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
